

Application Notes and Protocols for Intraperitoneal Administration of RLX-33 in Rats

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Compound of Interest

Compound Name: *RLX-33*
Cat. No.: *B10830785*

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Abstract

These application notes provide a detailed guide for the intraperitoneal (i.p.) administration of **RLX-33**, a selective negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor, in rats. **RLX-33** is a valuable tool for investigating the physiological roles of the relaxin-3/RXFP3 system, which is implicated in various processes including stress responses, appetite control, and motivation.[1] This document outlines the necessary materials, preparation of the dosing solution, and a step-by-step protocol for i.p. injection in rats. Additionally, it includes a summary of pharmacokinetic data and diagrams illustrating the compound's signaling pathway and the experimental workflow.

Introduction

RLX-33 is a potent and selective antagonist of the RXFP3 receptor that can cross the blood-brain barrier.[2][3] It functions as a negative allosteric modulator, effectively inhibiting the activity of relaxin-3, the endogenous ligand for RXFP3.[1][4] Studies have demonstrated that intraperitoneal administration of **RLX-33** in rats can block RXFP3 agonist-induced food intake and reduce alcohol self-administration, highlighting its potential for studying metabolic and

addictive behaviors.[4][5][6][7] Due to its poor aqueous solubility, specific formulation procedures are required for in vivo administration.[1]

Data Presentation

Table 1: Pharmacokinetic Properties of RLX-33 in Rats

Parameter	Value	Species/Sex	Dosing	Reference
Dosage Range	5, 10, 20 mg/kg	Wistar Rats (Male & Female)	Single i.p. injection	[5][8]
Cmax (Brain)	1552 ng/mL	Wistar Rats	10 mg/kg i.p.	[5]
Clearance	44 mL/min/kg	Wistar Rats	10 mg/kg i.p.	[5]
Plasma Protein Binding	99.8%	Rat	Not specified	[1][2]
Aqueous Solubility	< 1 µM	Not applicable	Not applicable	[1][5]
Half-life (Plasma)	1.9 h	Not specified	Not specified	[8]
Half-life (Brain)	4.9 h	Not specified	Not specified	[8]

Table 2: In Vitro Activity of RLX-33

Assay	IC50	Cell Line	Reference
cAMP Accumulation	2.36 µM	hRXFP3-CHO	[2][5]
GTPyS Binding	3.07 µM	hRXFP3-CHO	[5]
ERK1 Phosphorylation	7.82 µM	Not specified	[2][3]
ERK2 Phosphorylation	13.86 µM	Not specified	[2][3]

Experimental Protocols

Materials

- **RLX-33** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil
- Sterile 1.5 mL microcentrifuge tubes
- Sterile 1 mL syringes with 25-27 gauge needles
- Vortex mixer
- Analytical balance
- Appropriate personal protective equipment (PPE)

Preparation of **RLX-33** Dosing Solution (for a 10 mg/kg dose)

Due to the poor aqueous solubility of **RLX-33**, a suspension in a vehicle such as corn oil is recommended for intraperitoneal administration.

- Calculate the required amount of **RLX-33**:
 - For a 10 mg/kg dose in a 300g (0.3 kg) rat, the required dose is 3 mg.
 - Assuming an injection volume of 1 mL/kg, the final concentration of the dosing solution should be 10 mg/mL.
- Prepare the vehicle:
 - A common vehicle for hydrophobic compounds is a mixture of DMSO and corn oil. A suggested protocol is to first dissolve **RLX-33** in a small amount of DMSO and then suspend this solution in corn oil.[\[2\]](#)
- Dissolve **RLX-33** in DMSO:

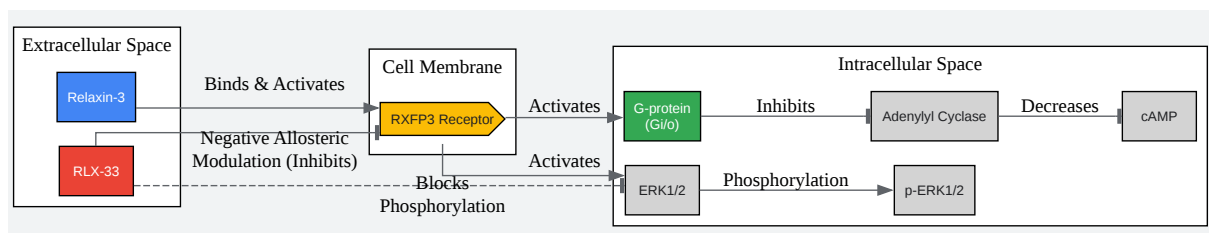
- Weigh the calculated amount of **RLX-33** powder and place it in a sterile microcentrifuge tube.
- Add a minimal volume of DMSO to dissolve the powder completely. For example, add 100 μL of DMSO to 20.8 mg of **RLX-33** to create a 20.8 mg/mL stock solution.[2]
- Prepare the final dosing suspension:
 - Add the **RLX-33**/DMSO solution to the required volume of corn oil. For the example above, add the 100 μL of the 20.8 mg/mL stock solution to 900 μL of corn oil to achieve a final concentration of 2.08 mg/mL.[2] Adjust volumes as necessary to achieve the desired final concentration for injection.
 - Vortex the mixture thoroughly to ensure a uniform suspension. The final solution should be prepared fresh before each experiment.

Intraperitoneal Administration Protocol

- Animal Handling and Restraint:
 - Handle the rat calmly and securely. Proper restraint is crucial for a safe and accurate injection. One common method is to gently scruff the rat by the loose skin over its shoulders, which immobilizes the head and forelimbs.
- Locating the Injection Site:
 - The preferred site for i.p. injection in rats is the lower right or left quadrant of the abdomen. This avoids puncturing the cecum, bladder, or major blood vessels.
- Injection Procedure:
 - Use a sterile syringe with an appropriate gauge needle (25-27G).
 - Tilt the rat's head downwards at a slight angle.
 - Insert the needle at a 15-20 degree angle into the chosen lower abdominal quadrant.

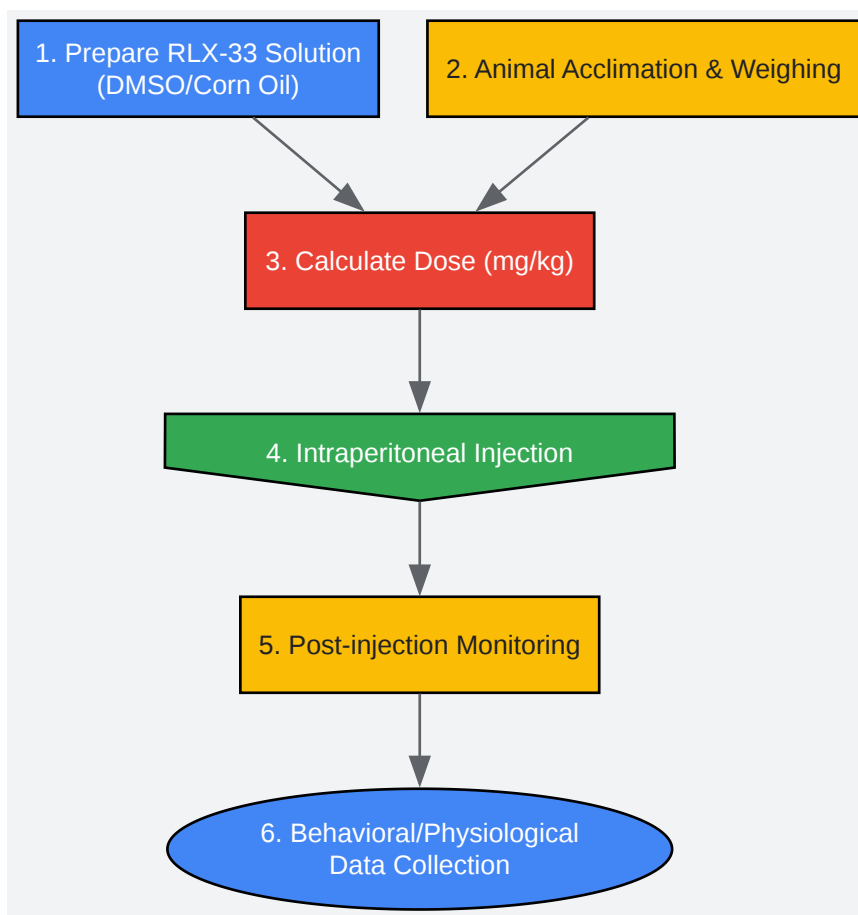
- Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe. If either is present, withdraw the needle and reinject at a different site with a new sterile needle.
- Slowly inject the **RLX-33** suspension.
- Withdraw the needle and return the rat to its cage.
- Post-Injection Monitoring:
 - Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Mandatory Visualizations



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Caption: Signaling pathway of the RXFP3 receptor and the inhibitory action of **RLX-33**.



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Caption: Experimental workflow for intraperitoneal administration of **RLX-33** in rats.

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